

Vornorexant's Preclinical Pharmacokinetic Profile: A Technical Overview

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Compound of Interest		
Compound Name:	Vornorexant	
Cat. No.:	B12412035	Get Quote

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This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of **vornorexant** (also known as TS-142 or ORN0829), a novel dual orexin receptor antagonist under development for the treatment of insomnia. The data herein, targeted towards researchers, scientists, and drug development professionals, summarizes key findings from preclinical studies in rat and dog models, offering a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Preclinical investigations reveal that **vornorexant** exhibits a pharmacokinetic profile characterized by rapid absorption and elimination in both rat and dog models. The primary mechanism for its clearance is through extensive metabolism, involving multiple oxidative pathways. Notably, the unchanged form of **vornorexant** is the major circulating component in dogs, whereas in rats, cleaved metabolites are more prominent. Despite these differences, the metabolic pathways are qualitatively similar across the tested species and in human hepatocytes. The rapid elimination kinetics observed in preclinical models suggest a low potential for next-day residual effects in clinical applications.

Pharmacokinetic Parameters

The pharmacokinetic properties of **vornorexant** were evaluated in male Sprague-Dawley rats and male beagle dogs following both intravenous and oral administration. The key parameters



are summarized in the tables below.

Rat Pharmacokinetic Parameters

Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg)
Tmax (h)	-	0.8 ± 0.3
Cmax (ng/mL)	-	185 ± 50
t½ (h)	1.0 ± 0.1	1.0 ± 0.1
AUCinf (h·ng/mL)	319 ± 24	290 ± 59
CL (mL/h/kg)	52.3 ± 3.9	-
Vdss (L/kg)	1.3 ± 0.1	-
Bioavailability (%)	-	7.6

Data are presented as mean \pm standard deviation (n=3).

Dog Pharmacokinetic Parameters

Parameter	Intravenous (0.5 mg/kg)	Oral (3 mg/kg)
Tmax (h)	-	0.9 ± 0.2
Cmax (ng/mL)	-	2580 ± 260
t½ (h)	2.5 ± 0.2	2.5 ± 0.1
AUCinf (h⋅ng/mL)	1840 ± 120	6430 ± 510
CL (mL/h/kg)	4.6 ± 0.3	-
Vdss (L/kg)	0.4 ± 0.0	-
Bioavailability (%)	-	58.0

Data are presented as mean \pm standard deviation (n=3).

Experimental Protocols



The pharmacokinetic studies were conducted using the following methodologies:

Animal Models

- Rats: Male Sprague-Dawley rats.[1]
- Dogs: Male beagle dogs.[1]

All animal studies received approval from the Institutional Animal Care and Use Committee.[2]

Dosing

- Intravenous Administration:
 - Rats: 1 mg/kg of vornorexant dissolved in polyethylene glycol 400.[1]
 - Dogs: 0.5 mg/kg of vornorexant dissolved in polyethylene glycol 400.[1]
- Oral Administration:
 - Rats and Dogs: 3 mg/kg of vornorexant suspended in 0.5% (w/v) methylcellulose 400.

Sample Collection and Analysis

Blood samples were collected into tubes containing EDTA-2K at specified time points post-dose (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of **vornorexant** and its metabolites were determined using a validated analytical method.

Absorption and Excretion Studies

To investigate the absorption and excretion of **vornorexant**, [14C]-labeled **vornorexant** was administered orally to fasting rats and dogs. Urine and feces were collected to determine the routes and extent of excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption







Vornorexant is rapidly absorbed following oral administration in both rats and dogs, with the time to reach maximum plasma concentration (Tmax) being less than one hour in both species.

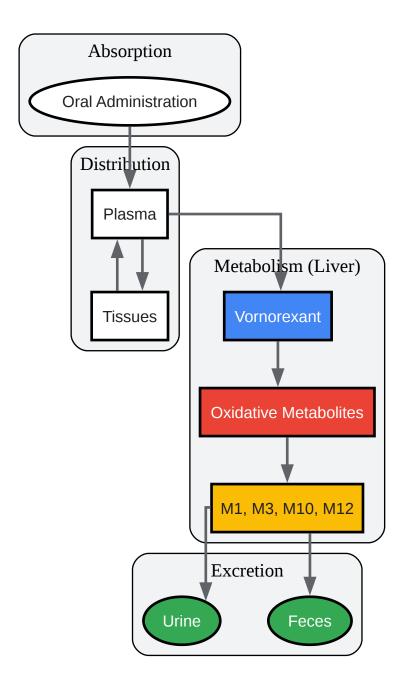
Distribution

Following oral administration of [14C]**vornorexant**, radioactivity was widely distributed to major organs, including the liver and kidneys in rats. The radioactivity was almost completely eliminated from the body within 24 hours post-dose in both species, indicating no significant tissue accumulation.

Metabolism

The primary clearance mechanism for **vornorexant** is metabolism via multiple oxidative pathways. In rats, the major circulating components were the cleaved metabolites M10 and M12. In contrast, the unchanged form of **vornorexant** was the predominant component in dog plasma, followed by metabolites M1 and M3. In vitro studies using human hepatocytes confirmed the formation of similar metabolites, including M1, M3, M10, and M12, suggesting that the metabolic pathways are comparable across species.





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Caption: Vornorexant ADME Pathway.

Excretion

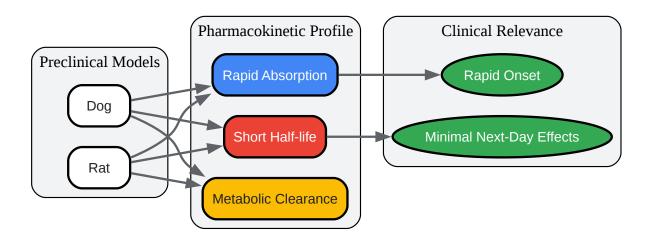
Vornorexant and its metabolites are rapidly and almost completely eliminated. In rats administered [pyrazole ring-14C]**vornorexant**, 56.9% of the dose was excreted in urine and 41.8% in feces. With [carbonyl-14C]**vornorexant** in rats, 35.1% was excreted in urine and



58.9% in feces. In dogs given [carbonyl-14C]**vornorexant**, 51.1% of the dose was recovered in urine and 45.3% in feces. In both species, over 82.7% of the administered dose was excreted within 24 hours.

Interspecies Comparison and Clinical Relevance

Vornorexant exhibits a shorter half-life in rats (approximately 1.0 hour) compared to dogs (approximately 2.5 hours). The oral bioavailability is significantly higher in dogs (58.0%) than in rats (7.6%). The rapid absorption and elimination profile observed in these preclinical species is consistent with the pharmacokinetic profile seen in healthy human volunteers, where **vornorexant** also demonstrated rapid absorption and a short elimination half-life (1.32–3.25 hours). This alignment between preclinical and clinical data supports the potential for **vornorexant** to have a rapid onset of action and minimal next-day residual effects in the treatment of insomnia.



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Caption: Preclinical to Clinical Translation.

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References

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